molecular formula C9H14N4O2 B7926292 (S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide

(S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide

Cat. No.: B7926292
M. Wt: 210.23 g/mol
InChI Key: UHSKMTLUWBSSQF-LURJTMIESA-N
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Description

(S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide is a chiral compound with potential applications in various fields, including pharmaceuticals and chemical research. Its structure features an amino group, a methoxy-substituted pyrazine ring, and a propionamide moiety, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Amino-propionamide and 3-methoxy-pyrazine.

    Coupling Reaction: The key step involves coupling the 3-methoxy-pyrazine with (S)-2-Amino-propionamide using a coupling reagent like N,N’-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques like column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Solvent Selection: Using solvents like dichloromethane or tetrahydrofuran to enhance reaction efficiency.

    Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates and yields.

    Automation: Employing automated synthesis equipment to scale up production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrazine ring can be reduced under specific conditions to yield dihydropyrazine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Dihydropyrazine derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, leading to desired therapeutic effects or chemical transformations.

Comparison with Similar Compounds

    (S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide: Similar structure but with an acetamide moiety instead of propionamide.

    (S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-butyramide: Similar structure but with a butyramide moiety instead of propionamide.

Uniqueness:

    Structural Differences: The presence of the propionamide moiety in (S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide distinguishes it from its analogs, potentially leading to different chemical and biological properties.

    Reactivity: The specific arrangement of functional groups in this compound may result in unique reactivity patterns and applications.

Properties

IUPAC Name

(2S)-2-amino-N-[(3-methoxypyrazin-2-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-6(10)8(14)13-5-7-9(15-2)12-4-3-11-7/h3-4,6H,5,10H2,1-2H3,(H,13,14)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSKMTLUWBSSQF-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC=CN=C1OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1=NC=CN=C1OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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